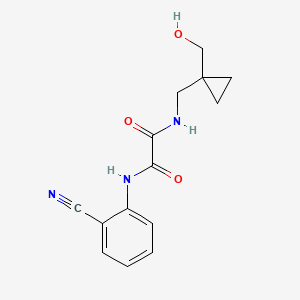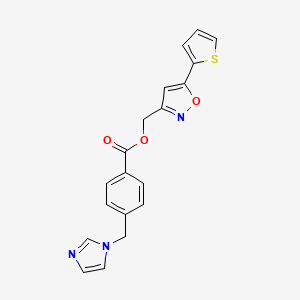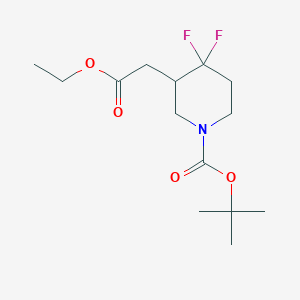![molecular formula C20H19N5O2S2 B2571564 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 847400-21-9](/img/structure/B2571564.png)
2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound falls under the category of heterocyclic compounds, containing multiple heteroatoms within its ring structures, making it a subject of interest in various fields including chemistry, biology, and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its ability to undergo multiple types of chemical reactions makes it a versatile building block in synthetic organic chemistry.
Biology and Medicine: Biologically, compounds containing triazole and benzothiazole rings are often investigated for their pharmacological properties. This particular compound could exhibit antimicrobial, antifungal, or anticancer activities due to its structural similarity to other bioactive molecules.
Industry: In industry, the compound's stability and reactivity make it useful in the development of new materials, such as polymers or advanced composites. Its role as a chemical intermediate can also be harnessed in the production of dyes, agrochemicals, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common approach includes the initial formation of the triazole ring, followed by the introduction of the benzothiazole moiety and subsequent functionalization to attach the thioacetamide group. Key reagents might include thiosemicarbazide, methyl iodide, and toluene sulfonyl chloride, with conditions ranging from moderate to high temperatures and the use of catalysts such as acids or bases to drive the reactions.
Industrial Production Methods: Industrial-scale production methods often employ automated continuous flow processes to ensure consistency and purity. Techniques like distillation, crystallization, and chromatography are essential for the purification stages, ensuring the final product meets the required standards.
Types of Reactions It Undergoes:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: This compound can be reduced under mild conditions, possibly converting thioacetamide to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the thioacetamide group might be replaced by other functional groups like amines or hydroxyl groups.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles under basic or acidic conditions.
Major Products Formed:
Wirkmechanismus
The mechanism by which 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide exerts its effects largely depends on the target application. For instance, if used as an antimicrobial, it may inhibit key enzymes in bacterial or fungal cells, disrupting essential metabolic pathways. Molecular targets could include DNA gyrase, topoisomerase, or cellular membrane proteins, leading to cell death or growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, such as:
Benzothiazole derivatives: Known for their antifungal and antitumor activities.
1,2,4-Triazole derivatives: Commonly used in antifungal medications like fluconazole.
2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide stands out due to its unique combination of these two moieties, potentially offering a broader spectrum of biological activities and greater synthetic utility.
Eigenschaften
IUPAC Name |
2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-13-7-9-14(10-8-13)21-18(26)12-28-19-23-22-17(24(19)2)11-25-15-5-3-4-6-16(15)29-20(25)27/h3-10H,11-12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROQUTISFJNUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-bromophenyl)ethan-1-one](/img/structure/B2571481.png)
![[1-(4-Acetylpiperazin-1-yl)-1-oxopropan-2-yl]-(3-chloro-4-methoxyphenyl)cyanamide](/img/structure/B2571483.png)
![2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571487.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2571491.png)


![tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2571496.png)
![N-(3,4-dimethoxyphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2571498.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B2571500.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2571504.png)
